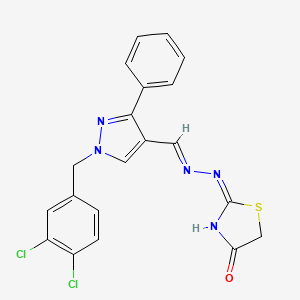
3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone, also known as NBD-F, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be easily incorporated into various biological systems, allowing researchers to study the behavior of cells and molecules in real-time.
科学的研究の応用
3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study various biological systems, such as protein-protein interactions, enzyme activity, and membrane fluidity. It can also be used to study the behavior of cells in vivo and in vitro, as well as to monitor the delivery of drugs and other therapeutic agents.
作用機序
3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone works by binding to specific molecules or structures within cells and emitting fluorescence when excited by light. The mechanism of action varies depending on the specific application, but generally involves the interaction between 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone and the target molecule or structure of interest.
Biochemical and Physiological Effects:
3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a useful tool for studying biological systems without interfering with their normal function. However, it is important to note that the concentration of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone used in experiments can affect the behavior of cells, and therefore careful optimization is necessary.
実験室実験の利点と制限
One of the main advantages of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone is its versatility and ease of use. It can be incorporated into a wide range of biological systems and is compatible with various imaging techniques. However, its limitations include its relatively low brightness compared to other fluorescent probes, as well as its sensitivity to pH and other environmental factors.
将来の方向性
There are many potential future directions for the use of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone in scientific research. One area of interest is the development of new applications for 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone, such as its use in live-cell imaging and high-throughput screening. Another area of focus is the development of new derivatives of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone with improved brightness and sensitivity. Additionally, researchers are exploring the use of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone in combination with other imaging techniques, such as super-resolution microscopy, to gain a more detailed understanding of biological systems.
合成法
The synthesis of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone involves the condensation of 4-nitrobenzaldehyde and phenylacetic acid with furanone in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
(3Z)-3-[(4-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17-14(10-12-6-8-15(9-7-12)18(20)21)11-16(22-17)13-4-2-1-3-5-13/h1-11H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJGNYLOFMNHR-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54833-77-1 |
Source


|
| Record name | NSC201232 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-cyclohexen-1-ylmethyl)methanamine](/img/structure/B6013257.png)
![N,N-diethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6013263.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6013270.png)
![(3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6013272.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]amine](/img/structure/B6013276.png)
![N-(2-isopropoxyethyl)-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6013286.png)

![N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide](/img/structure/B6013307.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6013313.png)
![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6013335.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6013338.png)

![1,1,1-trifluoro-2,3,4-pentanetrione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B6013359.png)
![11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013365.png)